molecular formula C14H10ClN3O B227677 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline

4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline

Katalognummer: B227677
Molekulargewicht: 271.7 g/mol
InChI-Schlüssel: LVRLWMIKICRPFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that belongs to the class of 1,2,4-oxadiazoles. . The presence of the 4-chlorophenyl group and the aniline moiety in its structure makes it a versatile compound with unique chemical properties.

Eigenschaften

Molekularformel

C14H10ClN3O

Molekulargewicht

271.7 g/mol

IUPAC-Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C14H10ClN3O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,16H2

InChI-Schlüssel

LVRLWMIKICRPFE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N

Kanonische SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by the reaction with aniline under acidic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds in the 1,2,4-oxadiazole class:

The uniqueness of 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.